
ethyl (2E)-2-pyrrolidin-3-ylideneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(2E)-2-Pyrrolidin-3-ylidenacetat ist eine organische Verbindung, die zur Klasse der Ester gehört. Es zeichnet sich durch das Vorhandensein eines Pyrrolidinrings aus, der an eine Ethylestergruppe gebunden ist. Diese Verbindung ist aufgrund ihrer einzigartigen Struktur und Reaktivität in verschiedenen Bereichen der Chemie von Interesse.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-(2E)-2-Pyrrolidin-3-ylidenacetat beinhaltet typischerweise die Reaktion von Pyrrolidin mit Ethylacetoacetat unter spezifischen Bedingungen. Eine gängige Methode ist die Kondensationsreaktion, bei der Pyrrolidin in Gegenwart einer Base wie Natrium-Ethoxid mit Ethylacetoacetat umgesetzt wird. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Bildung des gewünschten Esters zu ermöglichen.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Ethyl-(2E)-2-Pyrrolidin-3-ylidenacetat durch Optimierung der Reaktionsbedingungen hochskaliert werden. Dazu gehört die Kontrolle der Temperatur, des Drucks und der Konzentration der Reaktanten, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses weiter verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-pyrrolidin-3-ylideneacetate typically involves the reaction of pyrrolidine with ethyl acetoacetate under specific conditions. One common method is the condensation reaction, where pyrrolidine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-(2E)-2-Pyrrolidin-3-ylidenacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation mit Kaliumpermanganat Carbonsäuren ergeben, während die Reduktion mit Lithiumaluminiumhydrid Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
Ethyl-(2E)-2-Pyrrolidin-3-ylidenacetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erstellen.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen und Rezeptoren untersucht.
Medizin: Es laufen Forschungen, um sein Potenzial als pharmazeutischer Zwischenprodukt zu untersuchen.
Industrie: Es wird bei der Herstellung von Feinchemikalien und als Vorstufe bei der Synthese verschiedener Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-(2E)-2-Pyrrolidin-3-ylidenacetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Estergruppe kann einer Hydrolyse unterliegen, um die aktive Pyrrolidin-Einheit freizusetzen, die dann mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren kann. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-pyrrolidin-3-ylideneacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Ein Vorläufer bei der Synthese von Ethyl-(2E)-2-Pyrrolidin-3-ylidenacetat.
Pyrrolidin: Das Ausgangsgrundamin, das bei der Synthese verwendet wird.
Ethylcinnamat: Ein weiterer Ester mit unterschiedlichen Strukturmerkmalen und Reaktivität.
Einzigartigkeit
Ethyl-(2E)-2-Pyrrolidin-3-ylidenacetat ist einzigartig aufgrund seiner Kombination aus einem Pyrrolidinring und einer Estergruppe, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
ethyl (2E)-2-pyrrolidin-3-ylideneacetate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h5,9H,2-4,6H2,1H3/b7-5+ |
InChI-Schlüssel |
RGTFNXYRNPAZKE-FNORWQNLSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/1\CCNC1 |
Kanonische SMILES |
CCOC(=O)C=C1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)
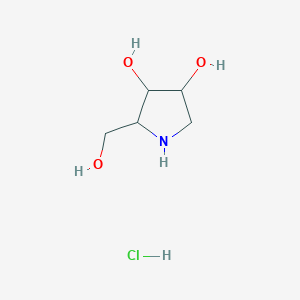
![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)

![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
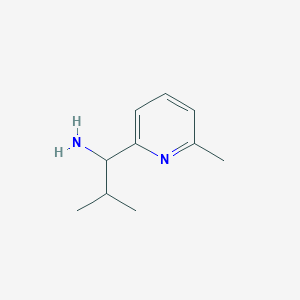
![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)

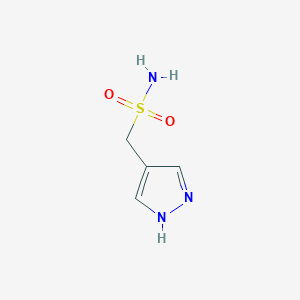
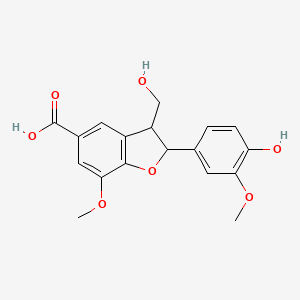
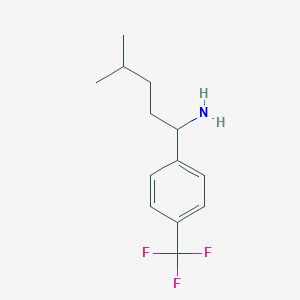

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)

